5-Methylcytosin-1-yl-acetic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylcytosin-1-yl-acetic acid benzyl ester is a derivative related to peptide nucleic acids (PNA). It is primarily used in scientific research and is not intended for human use .
Vorbereitungsmethoden
The synthesis of 5-Methylcytosin-1-yl-acetic acid benzyl ester involves several steps. The compound is typically synthesized through a series of chemical reactions that include the esterification of 5-Methylcytosin-1-yl-acetic acid with benzyl alcohol. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the esterification process
Analyse Chemischer Reaktionen
5-Methylcytosin-1-yl-acetic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Methylcytosin-1-yl-acetic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to nucleic acids and their interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methylcytosin-1-yl-acetic acid benzyl ester involves its interaction with nucleic acids. It can bind to DNA or RNA, affecting their structure and function. The molecular targets and pathways involved include the inhibition of specific enzymes and the modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
5-Methylcytosin-1-yl-acetic acid benzyl ester is unique due to its specific structure and properties. Similar compounds include:
5-Methylcytosine: A methylated form of cytosine found in DNA.
Cytosine-1-yl-acetic acid: A related compound with similar properties.
Benzyl esters of other nucleic acids: Compounds with similar esterification but different nucleic acid bases.
Eigenschaften
Molekularformel |
C14H15N3O3 |
---|---|
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
benzyl 2-(4-amino-5-methyl-2-oxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C14H15N3O3/c1-10-7-17(14(19)16-13(10)15)8-12(18)20-9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,15,16,19) |
InChI-Schlüssel |
CNNPJQKGSQBZOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)CC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.